AZD7545

PDK isoform selectivity biochemical IC50 PDHK2 inhibition

AZD7545 is a potent, reversible, non-ATP-competitive small-molecule inhibitor of pyruvate dehydrogenase kinase (PDK), developed by AstraZeneca as part of a series targeting type 2 diabetes. It belongs to the trifluoromethylpropanamide chemotype and acts as a dihydrolipoamide mimetic, binding to the lipoyl-binding pocket of PDK isoforms to disrupt kinase–PDC scaffold interactions.

Molecular Formula C19H18ClF3N2O5S
Molecular Weight 478.9 g/mol
Cat. No. B1666236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD7545
SynonymsAZD 7545
AZD-7545
AZD7545
Nov3r compound
Molecular FormulaC19H18ClF3N2O5S
Molecular Weight478.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O
InChIInChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)/t18-/m1/s1
InChIKeyDTDZLJHKVNTQGZ-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD7545 for PDK Inhibition Research: Procurement-Grade Selectivity and In Vivo Validation Overview


AZD7545 is a potent, reversible, non-ATP-competitive small-molecule inhibitor of pyruvate dehydrogenase kinase (PDK), developed by AstraZeneca as part of a series targeting type 2 diabetes [1]. It belongs to the trifluoromethylpropanamide chemotype and acts as a dihydrolipoamide mimetic, binding to the lipoyl-binding pocket of PDK isoforms to disrupt kinase–PDC scaffold interactions [2]. In biochemical assays, AZD7545 inhibits PDHK2 with an IC50 of 6.4 nM and PDHK1 with an IC50 of 36.8 nM, while exhibiting markedly weaker inhibition of PDHK3 (IC50 ≈ 600 nM) and paradoxical stimulation of PDHK4 activity at concentrations above 10 nM [1][3]. In vivo, a single 30 mg/kg oral dose increased the proportion of active, dephosphorylated PDH in rat liver from 24.7% to 70.3% and in skeletal muscle from 21.1% to 53.3%, and twice-daily dosing at 10 mg/kg for seven days eliminated postprandial hyperglycemia in obese (fa/fa) Zucker rats [1].

Why Pan-PDK Inhibitors and DCA Cannot Substitute for AZD7545 in Isoform-Selective PDK Research


PDK inhibitors are not functionally interchangeable. The four PDK isoforms (PDK1–4) display distinct tissue distribution, regulatory mechanisms, and substrate preferences, meaning that the biological consequences of inhibition depend critically on isoform selectivity [1]. Dichloroacetate (DCA), the most widely used PDK inhibitor, is a pan-PDK inhibitor with weak millimolar potency (PDK2 IC50 ≈ 183 μM; PDK4 IC50 ≈ 80 μM) that acts as an allosteric modulator at the N-terminal helix bundle [2]. ATP-competitive pan-inhibitors such as VER-246608 (PDK1–4 IC50 range 35–91 nM) and PS10 (PDK2 IC50 0.8 μM) uniformly suppress all isoforms, masking isoform-specific biology . Covalent inhibitors like JX06 introduce irreversible binding kinetics that preclude washout and dynamic studies . AZD7545 is structurally and mechanistically distinct: it occupies the lipoyl-binding pocket, is non-ATP-competitive, and exhibits a unique selectivity signature—potent PDK2 inhibition, moderate PDK1 activity, weak PDK3 activity, and paradoxical PDK4 stimulation—that cannot be replicated by any single alternative agent [1]. The quantitative evidence below establishes precisely where these differences translate into measurable experimental outcomes.

AZD7545 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Structural, and In Vivo Data


PDK Isoform Selectivity: AZD7545 vs. DCA, VER-246608, PS10, and JX06 — Biochemical IC50 Head-to-Head Comparison

AZD7545 exhibits the highest PDK2 selectivity among all clinically and preclinically characterized PDK inhibitors. In standardized biochemical enzyme assays, AZD7545 inhibits PDHK2 with an IC50 of 6.4 nM (pIC50 8.19), compared to 36.8 nM for PDHK1 (pIC50 7.43), yielding a PDHK1/PDHK2 selectivity ratio of 5.75-fold [1]. By contrast, DCA is a weak pan-inhibitor with PDK2 IC50 ≈ 183 μM and PDK4 IC50 ≈ 80 μM — approximately 28,600-fold less potent on PDK2 than AZD7545 . VER-246608, an ATP-competitive pan-PDK inhibitor, shows minimal selectivity with IC50 values of 35 nM (PDK1), 84 nM (PDK2), 40 nM (PDK3), and 91 nM (PDK4), yielding a PDK1/PDK2 ratio of 0.42 (i.e., PDK1-preferred) . PS10 is similarly non-selective (PDK2 IC50 0.8 μM; PDK4 IC50 0.76 μM) . JX06, a covalent PDK inhibitor, shows PDK1 IC50 49 nM, PDK2 IC50 101 nM, and PDK3 IC50 313 nM — a PDK1/PDK2 ratio of 0.49 . No comparator matches AZD7545's combined PDK2 potency (single-digit nM) and PDK2-over-PDK1 selectivity.

PDK isoform selectivity biochemical IC50 PDHK2 inhibition

Structural Binding Mechanism: AZD7545 Occupies the Lipoyl-Binding Pocket — Crystallographic Comparison with DCA and Radicicol

X-ray crystallographic structures of human PDK1 and PDK3 co-crystallized with AZD7545, DCA, and radicicol reveal three fundamentally distinct inhibitory mechanisms [1]. AZD7545 binds in the lipoyl-binding pocket of PDK1: its trifluoromethylpropanamide end projects into this pocket, and the compound acts as a dihydrolipoamide mimetic, competitively disrupting the interaction between PDK and the E2/E3BP core of the pyruvate dehydrogenase complex (PDC). This abrogates kinase anchoring to its substrate scaffold [1]. DCA, by contrast, binds to a remote allosteric site in the N-terminal helix bundle of PDK1, inducing local conformational changes that are communicated to the nucleotide- and lipoyl-binding pockets [1]. Radicicol binds directly in the ATP-binding pocket of PDK3, mimicking its Hsp90 inhibitory mechanism [1]. A critical functional consequence is that AZD7545 at saturating concentrations robustly increases scaffold-free PDK3 activity (approximately 10-fold stimulation), mimicking the effect of the inner lipoyl domain, whereas DCA does not produce this paradoxical activation [1]. This mechanistic divergence means that AZD7545's inhibitory efficacy is context-dependent — it requires the presence of the PDC scaffold for full PDK1/PDK3 inhibition — a property absent in ATP-competitive inhibitors.

lipoyl-binding pocket X-ray crystallography PDK–PDC scaffold disruption

PDK4 Paradoxical Stimulation: AZD7545 Activates PDK4 While DCA Inhibits It — A Critical Selectivity Distinction

Unlike all other characterized PDK inhibitors, AZD7545 fails to inhibit PDHK4 at any concentration and instead robustly stimulates PDHK4 activity at concentrations above 10 nM . This property was confirmed in independent structural and biochemical studies: fluorescence quenching and enzyme activity data demonstrate that AZD7545 locks PDK4 in an open conformational state that fosters core-free basal activity, whereas DCA locks PDK4 in a closed, inhibited state [1]. Human PDK4 was shown to have robust core-free basal activity considerably higher than other PDK isoforms, and AZD7545 further potentiates this activity through stabilization of the open conformation [1]. By contrast, pan-inhibitors VER-246608 (PDK4 IC50 = 91 nM), PS10 (PDK4 IC50 = 0.76 μM), and DCA (PDK4 IC50 ≈ 80 μM) all inhibit PDK4 . This unique PDK4-sparing (and PDK4-activating) property means that AZD7545 can be used to dissect PDK2-dependent versus PDK4-dependent metabolic phenotypes, which is impossible with pan-inhibitors.

PDK4 paradoxical activation isoform-specific pharmacology PDK4 conformational state

In Vivo PDH Activation and Glycemic Control: AZD7545 Dose-Response in Rodent Models — Quantitative Tissue-Level PDH Activity Data

AZD7545's in vivo pharmacodynamic profile is characterized by robust, dose-dependent activation of PDH in liver and skeletal muscle with corresponding improvements in glucose homeostasis [1]. A single oral dose of 30 mg/kg to Wistar rats increased the proportion of liver PDH in its active, dephosphorylated form from 24.7% (baseline) to 70.3% — a 2.85-fold increase [1]. In skeletal muscle, active PDH increased from 21.1% to 53.3% (2.53-fold increase) [1]. At 10 mg/kg, a single dose significantly elevated muscle PDH activity in obese Zucker (fa/fa) rats [1]. Twice-daily oral administration of AZD7545 at 10 mg/kg for 7 days to obese Zucker rats eliminated the postprandial elevation in blood glucose: the 24-h glucose profile showed a reduction from 8.7 mM (obese) to levels comparable with lean counterparts (6.1 mM) [1]. In primary rat hepatocytes, AZD7545 stimulated pyruvate oxidation 2-fold with an EC50 of 105 nM [1]. No comparator PDK inhibitor has published in vivo PDH activation data with this level of tissue-specific quantification. DCA has clinical data but requires millimolar plasma concentrations for efficacy, producing only modest PDH activation at tolerable doses [2].

in vivo PDH activation glucose control Zucker rat tissue PDH activity

Binding Resilience in PDK2 Mutants: AZD7545 Maintains Affinity in DCA-Resistant PDK2 Variants — DW-Motif Mutagenesis Study

Mutagenesis studies targeting the C-terminal DW-motif (D382A/W383A) and the R149 residue of PDK2 reveal a critical point of differentiation between AZD7545 and DCA [1]. The R149A and Y145F/R149A mutants show drastic increases in apparent IC50 values for DCA, whereas the binding of AZD7545 (a dihydrolipoamide mimetic) is largely unaffected in these same PDK2 variants [1]. Specifically, the DW-motif mutations (D382A/W383A) forestall binding of the lipoyl domain of PDC to PDK2, analogous to wild-type PDK2 in the presence of DCA and ADP, yet AZD7545 binding is preserved [1]. This demonstrates that AZD7545 and DCA engage PDK2 through pharmacologically separable binding determinants: DCA requires intact communication between the DW-motif, nucleotide-binding site, and lipoyl domain, whereas AZD7545 binds directly to the lipoyl pocket independently of DW-motif-mediated allosteric coupling [1]. This property predicts that AZD7545 will retain efficacy in biological contexts where DCA sensitivity is lost due to PDK2 conformational or mutational alterations.

PDK2 DW-motif DCA resistance mutagenesis lipoyl domain binding

Cellular Functional Selectivity in Melanoma: AZD7545 vs. DCA — Divergent Metabolic Phenotypes in Head-to-Head Cancer Cell Panel

A 2022 head-to-head study comparing DCA and AZD7545 across a panel of four melanoma cell lines (A375, MeWo, SK-MEL-28, SK-MEL-2) revealed strikingly divergent cellular effects despite both compounds targeting PDK [1]. DCA decreased extracellular acidification rate (ECAR) and increased the OCR:ECAR ratio up to 6-fold, consistent with a metabolic switch from glycolysis to oxidative phosphorylation [1]. In contrast, AZD7545 produced the opposite metabolic phenotype: both basal and maximal oxygen consumption rates (OCR) were dose-dependently decreased, ECAR increased, and the OCR:ECAR ratio decreased in all cell lines tested [1]. On cell viability, AZD7545 showed IC50 values of 35.0 μM (A375) and 89.3 μM (MeWo), while SK-MEL-2 and SK-MEL-28 were resistant (IC50 not reached at 100 μM) [1]. DCA IC50 values ranged from 13.3 to 27.0 mM across the panel — approximately 380-fold higher absolute concentrations but within typical DCA efficacy range [1]. Notably, AZD7545 treatment resulted in an increase in PDK2 protein levels, whereas DCA decreased PDK2 levels, suggesting distinct feedback regulation [1]. This study demonstrates that PDK inhibitor selection directly determines the directionality of metabolic reprogramming in cancer cells, and that AZD7545 and DCA are not interchangeable despite shared PDK targeting.

melanoma metabolism OCR:ECAR ratio PDK isoform expression cancer cell proliferation

Optimal Procurement Scenarios for AZD7545: Research Applications Supported by Quantitative Evidence


PDK2-Specific Biology Studies Requiring Isoform Selectivity Without PDK4 Confounding

When the experimental objective is to isolate PDK2-dependent metabolic effects — particularly in tissues with high PDK4 expression such as skeletal muscle, heart, and liver — AZD7545 is the only commercially available tool compound that provides single-digit nanomolar PDK2 inhibition (IC50 6.4 nM) while simultaneously sparing PDK4 activity (no inhibition; stimulates at >10 nM) [1]. Pan-inhibitors such as VER-246608 and PS10 uniformly suppress PDK4, confounding interpretation in PDK4-rich tissues [2]. DCA is unsuitable due to its millimolar potency and allosteric mechanism [1]. AZD7545's selectivity profile is validated in vivo: at 10–30 mg/kg oral dosing, it achieves tissue-specific PDH activation in liver (24.7% to 70.3%) and skeletal muscle (21.1% to 53.3%) [3].

PDK–PDC Scaffold Interaction and Lipoyl Domain Biology Research

AZD7545 is uniquely suited for investigating the protein–protein interaction interface between PDK isoforms and the dihydrolipoamide acetyltransferase (E2) core of the PDC [1]. X-ray crystallography (PDB: 2Q8H) demonstrates that AZD7545 occupies the lipoyl-binding pocket, acting as a dihydrolipoamide mimetic that competitively disrupts PDK anchoring to the PDC scaffold [1]. This mechanism is fundamentally distinct from ATP-competitive inhibitors (VER-246608, radicicol) and allosteric inhibitors (DCA). No alternative commercial PDK inhibitor provides a validated chemical probe for the lipoyl-binding pocket. Researchers studying scaffold-dependent PDK regulation, lipoyl domain biology, or developing PDC-targeted therapeutics should preferentially procure AZD7545.

In Vivo Metabolic Disease Models with Quantitative PDH Activation Endpoints

For rodent models of type 2 diabetes, obesity, and insulin resistance where tissue-level PDH activity is a primary pharmacodynamic endpoint, AZD7545 is the PDK inhibitor with the most thoroughly characterized in vivo dataset [1]. Published data include: dose-dependent liver PDH activation (30 mg/kg p.o., single dose; 24.7% → 70.3% active PDH), skeletal muscle PDH activation (21.1% → 53.3%), 2-fold stimulation of pyruvate oxidation in primary rat hepatocytes (EC50 105 nM), and elimination of postprandial hyperglycemia in obese Zucker rats (10 mg/kg bid × 7 days; glucose reduction from 8.7 to ~6.1 mM) [1]. These quantitative benchmarks enable power calculations and experimental design for in vivo metabolic studies. No comparator compound (DCA, VER-246608, PS10, JX06) has published equivalent tissue-level PDH activation data.

Cancer Metabolism Research Requiring Orthogonal PDK Inhibition to DCA

In cancer cell metabolism studies where DCA resistance or paradoxical metabolic effects are observed, AZD7545 provides an orthogonal chemical probe for PDK inhibition [1]. Direct comparative data in melanoma cell lines show that AZD7545 and DCA produce opposite metabolic phenotypes — AZD7545 decreases OCR:ECAR ratio while DCA increases it up to 6-fold — and exert reciprocal effects on PDK2 protein expression [1]. Furthermore, AZD7545 retains binding to PDK2 variants harboring DW-motif and R149 mutations that abrogate DCA sensitivity [2]. Investigators studying PDK2-dependent metabolic vulnerabilities in cancer should include AZD7545 as a mechanistically distinct comparator to DCA to avoid misleading conclusions drawn from a single inhibitor chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD7545

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.